Antimicrobial Potency: MSBT vs Unsubstituted Benzothiazoles
The MSBT scaffold to which the target compound belongs demonstrates significantly enhanced antimicrobial potency relative to unsubstituted benzothiazole acetamides. In the head-to-class series published by Lad et al., MSBT derivatives bearing varying amide, alkoxy, sulfonamide, nitro, and amine functionalities achieved MIC values of 4–50 μg/mL against selected Gram-positive, Gram-negative, and fungal species [1]. By contrast, a review of benzothiazole antimicrobial agents indicates that unsubstituted benzothiazole-acetamide scaffolds typically produce MIC values exceeding 100 μg/mL against comparable strains [2]. This magnitude of improvement (≥2-fold to ≥25-fold) is consistent across multiple MSBT congeners and is attributed to the electron-withdrawing methylsulfonyl group enhancing target binding.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | MSBT series (representative for target compound class): MIC 4–50 μg/mL against tested bacteria and fungi [1] |
| Comparator Or Baseline | Unsubstituted benzothiazole-acetamide analogs: MIC typically >100 μg/mL [2] |
| Quantified Difference | ≥2-fold to ≥25-fold improvement in potency for MSBT series over unsubstituted benzothiazole-acetamide scaffolds |
| Conditions | Broth microdilution assay; panel of Gram-positive, Gram-negative, and fungal ATCC strains [1] |
Why This Matters
For procurement targeting antimicrobial screening, the MSBT scaffold provides a validated potency advantage over simpler benzothiazole-acetamides, reducing the risk of weak or negative initial hits.
- [1] Lad NP, Manohar Y, Mascarenhas M, Pandit YB, Kulkarni MR, Sharma R, Salkar K, Suthar AC, Pandit SS. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorg Med Chem Lett. 2017 Mar 1;27(5):1319-1324. doi: 10.1016/j.bmcl.2016.08.032. PMID: 28188067. View Source
- [2] Tariq S, Kamboj P, Amir M. Therapeutic advancement of benzothiazole derivatives in the last decennial period. Arch Pharm (Weinheim). 2019 Jan;352(1):e1800170. doi: 10.1002/ardp.201800170. PMID: 30488989. View Source
